molecular formula C9H16ClNO2 B2595308 2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride CAS No. 2243505-99-7

2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride

Cat. No.: B2595308
CAS No.: 2243505-99-7
M. Wt: 205.68
InChI Key: VDSAFCGYCSEIAG-UHFFFAOYSA-N
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Description

2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is a bicyclic compound featuring a rigid norbornane framework with an aminomethyl group and a carboxylic acid moiety at the 2-position, stabilized as a hydrochloride salt. Its molecular formula is C₈H₁₃NO₂·HCl (molecular weight: ~191.66) . This compound serves as a critical building block in medicinal chemistry, particularly for synthesizing bioactive molecules targeting cardiovascular and inflammatory diseases .

Properties

IUPAC Name

2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c10-5-9(8(11)12)4-6-1-2-7(9)3-6;/h6-7H,1-5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSAFCGYCSEIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with bicyclo[2.2.1]heptane-2-carboxylic acid.

    Aminomethylation: The carboxylic acid group is converted to an aminomethyl group through a series of reactions involving reagents such as formaldehyde and ammonia.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Position: The placement of amino/aminomethyl groups significantly affects biological activity.
  • Functional Groups : Ethyl ester derivatives () exhibit higher lipophilicity but require hydrolysis to release the active carboxylic acid . In contrast, the hydrochloride salt form improves aqueous solubility for drug delivery .
  • Stereochemistry : Stereoisomers, such as the (1R,2S,3R,4S)-rel configuration (), demonstrate varying pharmacokinetic profiles due to differential binding to targets like EDG2 receptors .

Biological Activity

2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid, commonly referred to as BCH (Bicyclo[2.2.1]heptane-2-carboxylic acid), is a bicyclic compound with significant biological activity, particularly as an inhibitor of L-amino acid transport systems. This article reviews its biological properties, mechanisms of action, and implications in pharmacology, particularly concerning dopaminergic signaling.

  • IUPAC Name : 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
  • CAS Number : 20448-79-7
  • Molecular Formula : C8H13NO2
  • Molecular Weight : 155.20 g/mol

BCH primarily functions as an inhibitor of the L-amino acid transporter system, particularly System L, which plays a crucial role in the transport of L-dopa into dopaminergic neurons. In a study involving rat substantia nigra neurons, BCH was shown to reduce the membrane hyperpolarization and outward current elicited by L-dopa in a concentration-dependent manner, indicating its potential to modulate dopaminergic signaling pathways without affecting dopamine's direct actions .

Inhibition of L-Amino Acid Transport

BCH's inhibition of System L has been investigated in various studies:

  • Dopaminergic Neurons : Research demonstrated that BCH effectively reduced the effects of L-dopa on dopaminergic neurons, suggesting its role in modulating therapeutic responses in Parkinson's disease treatment .
    StudyFindings
    Electrophysiological StudyBCH inhibited L-dopa-induced hyperpolarization in rat neurons.
    Concentration DependenceThe inhibitory effect was dose-dependent, highlighting BCH's potency as a transport inhibitor.
  • Potential Therapeutic Applications : Given its ability to influence amino acid transport, BCH may have implications in treating conditions where modulation of neurotransmitter levels is beneficial, such as mood disorders and neurodegenerative diseases.

Neuropharmacological Effects

BCH has also been evaluated for its neuropharmacological effects beyond dopamine transport:

  • Behavioral Studies : In animal models, BCH administration has been linked to alterations in behavior consistent with changes in dopaminergic activity, further supporting its role as a modulator of neurotransmitter systems.

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of BCH:

Research FocusKey Findings
L-Dopa Transport InhibitionBCH inhibits System L-mediated transport of L-dopa into neurons .
Electrophysiological EffectsReduces hyperpolarization induced by L-dopa in dopaminergic neurons .
Behavioral ImpactAlters behavior in animal models indicative of dopaminergic modulation .

Q & A

Q. Basic (Synthesis Design)

  • Key Factors : Reaction stoichiometry, temperature control, and catalyst selection (e.g., HATU for amide coupling).
  • Methodology :
    • Use anhydrous DMF to minimize hydrolysis during coupling reactions .
    • Purify intermediates via silica gel chromatography (HEP/EA gradient) to remove unreacted starting materials .
    • Monitor reaction progress with LC/MS (e.g., Method LC4: m/z = 440.34 [MH⁺]) .

What physicochemical properties of this compound are critical for solubility and formulation in biological assays?

Q. Basic (Characterization)

  • Data :
    • pKa : ~4.83 (carboxylic acid group), influencing ionization in physiological buffers .
    • Solubility : Poor aqueous solubility; requires polar aprotic solvents (e.g., DMSO) for in vitro studies .
  • Methodology :
    • Use pH-adjusted buffers (e.g., phosphate-buffered saline at pH 7.4) to enhance solubility for cell-based assays.

How can stereochemical purity be confirmed for enantiomers of this bicycloheptane derivative?

Q. Advanced (Analytical Chemistry)

  • Techniques :
    • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve (1R,2S,4S) and (1S,2R,4R) enantiomers .
    • Compare optical rotation values with literature data for racemic mixtures .
  • Data Interpretation : LC/MS retention times (e.g., Rt = 1.22 min) and m/z ratios help distinguish stereoisomers .

What mechanistic insights explain unexpected byproducts during functionalization of the aminomethyl group?

Q. Advanced (Reaction Mechanism)

  • Case Study :
    • During oxidation, the hydroxyl group may form ketone derivatives if reaction conditions (e.g., excess CrO3) are not tightly controlled .
    • Substitution reactions at the chlorine atom (e.g., nucleophilic displacement with amines) require anhydrous conditions to prevent hydrolysis .
  • Mitigation : Use <sup>13</sup>C NMR to track intermediate formation and optimize reagent ratios .

How should researchers address contradictions in reported bioactivity between structurally similar bicycloheptane analogs?

Q. Advanced (Data Analysis)

  • Root Cause : Substituent effects (e.g., 7-oxa vs. 7-aza derivatives) alter receptor binding kinetics .
  • Methodology :
    • Perform molecular docking studies using crystallographic data of target proteins (e.g., Edg-2 receptor) .
    • Validate activity differences via competitive binding assays (IC50 comparisons) .

Which analytical techniques are most reliable for confirming the molecular structure of this compound?

Q. Basic (Characterization)

  • Techniques :
    • Exact Mass : 198.1480538 (ESI-TOF) to verify molecular formula .
    • <sup>1</sup>H NMR : Bicyclic proton signals (δ 1.2–2.8 ppm) and carboxylic acid resonance (δ 12.1 ppm) .
    • IR Spectroscopy : C=O stretch (~1700 cm<sup>-1</sup>) and NH2 bend (~1600 cm<sup>-1</sup>) .

How does pH influence the stability of this compound in long-term storage?

Q. Advanced (Stability Studies)

  • Findings :
    • Degrades via HCl-mediated hydrolysis under acidic conditions (pH < 3) .
    • Stable in neutral to slightly basic buffers (pH 6–8) for ≥6 months at −20°C .
  • Protocol : Conduct accelerated stability studies at 40°C/75% RH with HPLC monitoring .

Can computational models predict the interaction of this compound with biological targets like Edg-2 receptors?

Q. Advanced (Computational Chemistry)

  • Approach :
    • Use molecular dynamics (MD) simulations with force fields (e.g., AMBER) to assess binding affinity .
    • Compare predicted binding poses with X-ray structures of receptor-ligand complexes .
  • Validation : Correlate simulation results with SPR (surface plasmon resonance) binding data .

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